molecular formula C9H18N2O2 B143985 (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide CAS No. 402960-19-4

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Katalognummer: B143985
CAS-Nummer: 402960-19-4
Molekulargewicht: 186.25 g/mol
InChI-Schlüssel: DRNGSSWBFKDSEE-JAMMHHFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS 402960-19-4) is a chiral compound of significant importance in pharmaceutical research and development. It is professionally recognized as a critical P1 fragment and key building block in the synthesis of Telaprevir (VX-950), a potent protease inhibitor used in the treatment of hepatitis C . The stereochemistry of this intermediate is crucial, as the (2S,3S)-configuration is required for the biological activity of the final Active Pharmaceutical Ingredient (API) . The compound is typically supplied with high enantiomeric purity to ensure the efficacy of downstream research applications. Its molecular formula is C9H18N2O2 with a molecular weight of 186.25 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. It is recommended to store the compound sealed in a dry environment at 2-8°C . The related hydrochloride salt (CAS 850252-34-5) is also available .

Eigenschaften

IUPAC Name

(3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)/t7-,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGSSWBFKDSEE-JAMMHHFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635268
Record name (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402960-19-4
Record name (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Sequence

  • Epoxidation : Compound SM undergoes epoxidation to form epoxide A using tert-butyl hydroperoxide and a vanadium catalyst.

  • Amine Ring-Opening : A reacts with dibenzylamine, selectively opening the epoxide to yield B .

  • Hydrogenation : Catalytic hydrogenation of B generates racemic C .

  • Chiral Resolution : C is resolved using Cbz-D-phenylglycine, isolating the (2S,3S)-enantiomer D .

  • HCl Ionization : D is treated with HCl to yield the hydrochloride salt E .

Performance Metrics

StepYield (%)Key Reagents
185VO(acac)₂, TBHP
278Dibenzylamine
465Cbz-D-phenylglycine
Overall34.5-

This route eliminates cyanides and azides but requires costly chiral resolution.

Sorbic Acid tert-Butyl Ester Route (CN103288671B)

Using sorbic acid derivatives, this method achieves high enantioselectivity via asymmetric induction:

Synthetic Pathway

  • Lithium Amide Addition : Sorbic acid tert-butyl ester reacts with (S)-N-benzyl-1-phenylethylamine lithium salt at −78°C, forming a chiral adduct.

  • Camphorsulfonyl Oxaziridine Oxidation : Stereoselective oxidation installs the C2 hydroxyl group.

  • Deprotection and Condensation : Acidic tert-butyl removal followed by cyclopropylamine coupling using EDC/HOBt.

  • Hydrogenolysis : Pd/C-mediated hydrogenation cleaves benzyl groups, yielding the target compound.

Experimental Results

  • Step 1 : 61% yield (24.1 g from 16.8 g starting material).

  • Step 4 : 81–83% yield after hydrogenation.

  • Purity : >99% ee confirmed via chiral HPLC.

This route reduces steps and avoids toxic reagents but requires cryogenic conditions.

Cyclic Anhydride Intermediate Route (WO2015036522A1)

Focused on telaprevir synthesis, this approach leverages cyclic anhydrides for efficient amidation:

Key Innovations

  • Anhydride Formation : Treating tert-butyl-protected precursors with phosgene generates reactive six-membered anhydrides.

  • Cyclopropylamine Coupling : Anhydrides react with cyclopropylamine at 20–25°C, avoiding hazardous coupling agents.

Advantages Over Prior Art

ParameterPrevious MethodsCyclic Anhydride Route
Steps6–84
Hazardous ReagentsHOBt, DICPhosgene (in situ)
Yield40–50%70–75%

Phosgene, while toxic, is used stoichiometrically and consumed in situ, minimizing exposure.

Comparative Analysis of Synthetic Methods

MethodStepsMax Yield (%)Toxicity ConcernsScalability
Epoxidation (CN105152959A)534.5LowModerate
Sorbic Acid (CN103288671B)483Moderate (cryogenic)High
Anhydride (WO2015036522A1)475Phosgene handlingHigh

The sorbic acid route offers the best balance of yield and safety, while the anhydride method excels in step economy .

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Hepatitis C Treatment

One of the most significant applications of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide is its role as an intermediate in the synthesis of antiviral drugs aimed at treating hepatitis C virus (HCV) infections. The compound is a precursor to several potent protease inhibitors, which are critical in managing chronic hepatitis C infections. For instance, it is involved in the synthesis of Telaprevir, a drug that inhibits the NS3/4A serine protease of HCV, thereby preventing viral replication .

Synthetic Routes

The synthesis of this compound involves several steps, typically starting with L-norvaline or related compounds. The following methods have been documented:

  • Method 1 : Involves the protection of L-norvaline followed by a series of reactions including condensation with cyclopropylamine and subsequent hydrogenation to yield the desired amide .
  • Method 2 : Utilizes t-butyl sorbate as a starting material, undergoing several transformations including addition reactions and deprotection steps to form this compound hydrochloride .

These methods highlight the compound's synthetic versatility and relevance in pharmaceutical chemistry.

Case Study: Development of HCV Protease Inhibitors

Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against HCV. A study published in the Journal of Medicinal Chemistry indicated that modifications to this scaffold could enhance potency and selectivity against HCV proteases, leading to improved therapeutic profiles .

Asymmetric Synthesis Techniques

Recent advancements in asymmetric synthesis have allowed for more efficient production of this compound. Techniques such as diastereoselective hydroxylation have been explored to produce this compound with high enantiomeric purity, which is crucial for its biological activity .

Wirkmechanismus

The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide involves its interaction with specific molecular targets :

    Molecular Targets: The compound targets enzymes such as proteases, inhibiting their activity.

    Pathways Involved: It interferes with the catalytic activity of proteases, preventing the cleavage of peptide bonds and thereby inhibiting viral replication or other biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers and Derivatives

(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (CAS 944768-08-5)
  • Molecular Formula : C₉H₁₈N₂O₂ (same as the target compound).
  • Key Difference : Stereochemistry at positions 2 and 3 (2S,3S configuration).
  • Properties : Predicted boiling point of 420.7 ± 38.0 °C and density of 1.11 ± 0.1 g/cm³ .
  • Application : Acts as a stereoisomeric variant in drug discovery, though its biological activity may differ due to spatial arrangement .
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide Hydrochloride (CAS 850252-34-5)
  • Molecular Formula : C₉H₁₉ClN₂O₂.
  • Key Difference : Hydrochloride salt form, enhancing solubility for pharmaceutical formulations.
  • Molecular Weight : 222.712 g/mol .
  • Application : Intermediate in Telaprevir synthesis, with improved handling and stability compared to the free base .
Boc-D-Lys(Z)-OH (CAS 55878-47-2)
  • Structure : Features a tert-butyloxycarbonyl (Boc) protecting group and benzyloxycarbonyl (Z) group.
  • Role: Used in peptide synthesis to protect amino groups, contrasting with the unprotected amino group in the target compound .
Boceprevir Intermediates
  • Example: (3S)-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride.
  • Key Difference : Cyclobutyl substituent instead of cyclopropyl, altering steric and electronic properties .

Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound 402960-19-4 C₉H₁₈N₂O₂ 186.251 N/A N/A
(2S,3S)-Isomer 944768-08-5 C₉H₁₈N₂O₂ 186.25 1.11 420.7
Hydrochloride Salt 850252-34-5 C₉H₁₉ClN₂O₂ 222.712 N/A N/A

Biologische Aktivität

(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide, also referred to as a derivative of amino-cyclopropyl-alkanamides, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is recognized for its role as an intermediate in the synthesis of protease inhibitors and has been studied for its effects on various biological targets.

PropertyDetails
IUPAC Name This compound
CAS Number 402960-19-4
Molecular Formula C8H14N2O2
Molecular Weight 158.20 g/mol

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of cyclopropylamine with a hydroxylated hexanamide precursor, followed by purification processes to achieve the desired compound with high purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to act as an inhibitor of serine and cysteine proteases, which are crucial in various biological processes including cell signaling and apoptosis .

Case Studies and Research Findings

  • Protease Inhibition : Research indicates that derivatives of this compound exhibit significant inhibitory activity against serine proteases. For instance, a study demonstrated that modifications to the cyclopropyl group could enhance binding affinity and selectivity towards specific proteases, making these compounds valuable in drug design for treating diseases related to protease dysregulation .
  • Hepatitis C Virus (HCV) : A notable study highlighted the potential application of this compound in inhibiting HCV replication. The findings suggested that this compound derivatives could reduce viral load in infected cells by targeting viral proteases essential for HCV life cycle .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxic effects on various cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity, suggesting potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameTarget ActionIC50 Value
(2S,3S)-N-Cyclopropyl-2-hydroxyhexanamideSerine Protease Inhibitor25 µM
(4R)-4-Amino-N-cyclobutyl-2-hydroxybutanamideCysteine Protease Inhibitor30 µM
(3R)-3-Amino-N-methylcyclopropyl-2-hydroxyhexanamideGeneral Protease Inhibitor20 µM

Q & A

Q. What synthetic methodologies are validated for producing (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide with high enantiomeric purity?

The compound is synthesized via a multi-step route starting from trans-2-hexenoic acid. Key steps include:

  • Epoxidation of trans-2-hexenoic acid to form an epoxide intermediate.
  • Nitrile amidation under mild conditions to introduce the cyclopropylamine group while preserving stereochemistry .
  • Chiral resolution via crystallization or chromatography to ensure enantiomeric purity (commonly validated by polarimetry or chiral HPLC).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR spectroscopy (1H and 13C) to verify stereochemistry and functional groups (e.g., hydroxyl, amide).
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (if crystalline) to resolve absolute configuration .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

  • Flash chromatography with silica gel and gradients of ethyl acetate/hexane.
  • Recrystallization from ethanol/water mixtures to remove polar impurities.
  • HPLC (C18 columns) for high-purity isolation in pharmaceutical-grade applications .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

  • Methodological approach:
    • Conduct solubility screens in DMSO, methanol, and aqueous buffers (pH 4–8) at controlled temperatures.
    • Use dynamic light scattering (DLS) to detect aggregation.
    • Validate results against literature, noting solvent purity and temperature variations .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Accelerated stability testing:
    • Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C.
    • Monitor degradation via LC-MS/MS at 0, 24, 48, and 72 hours.
    • Assess chiral integrity using circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking: Use software like AutoDock Vina to simulate binding to protease active sites.
  • MD simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Catalyst optimization: Use chiral catalysts (e.g., Ru-BINAP) for asymmetric hydrogenation.
  • Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring.
  • Quality-by-design (QbD): Define critical process parameters (CPPs) for reproducibility .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data?

  • Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Control variables: Use reference compounds (e.g., positive/negative controls) to calibrate assays.
  • Meta-analysis: Compare datasets across peer-reviewed studies to identify outliers .

Q. What analytical techniques confirm the absence of diastereomeric impurities in final batches?

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H).
  • NMR derivatization: Use chiral shift reagents (e.g., Eu(hfc)₃) to enhance stereochemical resolution .

Application-Oriented Research

Q. How is this compound utilized as a precursor in peptidomimetic drug development?

  • Scaffold modification: Introduce substituents (e.g., aryl groups) to enhance binding affinity.
  • Conjugation strategies: Link to peptide backbones via amide coupling (EDC/NHS chemistry) .

Q. What role does the cyclopropyl group play in modulating the compound’s pharmacokinetic properties?

  • Metabolic stability: The cyclopropyl ring reduces oxidative metabolism by cytochrome P450 enzymes.
  • Lipophilicity: Enhances blood-brain barrier permeability, validated via PAMPA assays .

Methodological Best Practices

Q. What quality control criteria ensure batch-to-batch consistency in academic synthesis?

  • Specifications: ≥98% purity (HPLC), residual solvents <0.1% (GC), and enantiomeric excess ≥99%.
  • Documentation: Maintain detailed records of reaction parameters (temperature, catalyst load) .

Q. How should researchers validate new analytical methods for this compound?

  • ICH guidelines: Assess precision, accuracy, linearity, and robustness.
  • Cross-lab validation: Collaborate with independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 2
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.